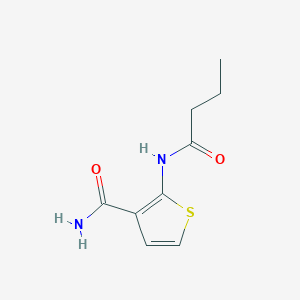

2-(Butanoylamino)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Butanoylamino)thiophene-3-carboxamide” is a chemical compound . It is related to 3-Aminothiophene-2-carboxamide, which has an empirical formula of C5H6N2OS and a molecular weight of 142.18 .

Synthesis Analysis

The synthesis of thiophene carboxamide derivatives has been studied in the context of antitumor activity . These compounds were prepared from acyl chlorides and heterocyclic amine derivatives .Chemical Reactions Analysis

The chemical reactions involving thiophene-2-carboxamide derivatives have been explored in the context of their antimicrobial activity . The activity of these compounds against various bacteria was found to depend on the substituents at the aryl group .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

2-(Butanoylamino)thiophene-3-carboxamide and its derivatives have been extensively studied for their synthesis methods and potential as antibiotics. For example, Ahmed (2007) details the synthesis of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its derivatives, highlighting their potential as antibiotics against Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Catalytic Systems and Regioselective Reactions

The compound's use in catalytic systems is another area of interest. Padmavathi et al. (2015) explored the Pd(OAc)2/AgOAc catalytic system for the regioselective C–H activation and C–C bond formation at the C-3 position of thiophene-2-carboxamides (Padmavathi et al., 2015). Similarly, Larbi et al. (2012) focused on the palladium-catalyzed direct arylation of thiophenes containing secondary carboxamides, emphasizing the importance of reaction conditions in controlling regioselectivity (Larbi et al., 2012).

Structural and Physicochemical Characterization

Structural and physicochemical studies of compounds related to this compound have been conducted, as in the work by Aktan et al. (2017), which involved characterizing carboxamides and their Cu(II), Zn(II) complexes with antibacterial activities (Aktan et al., 2017).

Antimicrobial and Antinociceptive Activities

Research by Sumrra et al. (2016) into compounds derived from thiophene-2-carboxamide demonstrated antimicrobial activity, highlighting the potential of metal(II) complexes in enhancing this property (Sumrra et al., 2016). Shipilovskikh et al. (2020) synthesized N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and studied their antinociceptive activity (Shipilovskikh et al., 2020).

Solvent Effects and Fluorescence Studies

Patil et al. (2011) investigated the solvent effect on absorption and fluorescence spectra of biologically active carboxamides, providing insights into their photophysical properties (Patil et al., 2011).

Mecanismo De Acción

Target of Action

It’s worth noting that thiophene derivatives have been extensively studied for their potential biological activities .

Biochemical Pathways

Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Direcciones Futuras

The future directions for the study of “2-(Butanoylamino)thiophene-3-carboxamide” and related compounds could involve further exploration of their antitumor and antimicrobial activities . The development of more potent pharmaceutical agents based on these compounds could be a promising area of research .

Propiedades

IUPAC Name |

2-(butanoylamino)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-2-3-7(12)11-9-6(8(10)13)4-5-14-9/h4-5H,2-3H2,1H3,(H2,10,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUOJZBSCYPNSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CS1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2771844.png)

![3-benzyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2771855.png)

![N-(3,4-dimethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2771862.png)

![2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2771866.png)